![molecular formula C28H28N4O4S B11089996 N-(2,5-dimethoxyphenyl)-2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11089996.png)
N-(2,5-dimethoxyphenyl)-2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2,5-dimethoxyphenyl)-2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide , also known as DMT-2C-T-7 , is a chemical compound with diverse applications.
- Its structure includes a phenyl ring, imidazole moiety, and a dimethylamino group.
- DMT-2C-T-7 is part of the 2C-T family of compounds, which are related to phenethylamines and exhibit psychedelic properties.
Preparation Methods
- Synthetic Routes :
- The synthesis of DMT-2C-T-7 involves several steps, including condensation reactions and cyclization.
- One common route starts with the condensation of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
- The acid chloride then reacts with 4-(dimethylamino)benzaldehyde to yield the imine intermediate.
- Cyclization of the imine with thioacetamide leads to the final product.
- Industrial Production :
- Industrial-scale production methods for DMT-2C-T-7 are not well-documented due to its limited commercial use.
Chemical Reactions Analysis
- Reactivity :
- DMT-2C-T-7 can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrogen peroxide , reducing agents , and Lewis acids .
- Major Products :
- Oxidation may lead to the formation of sulfone derivatives .
- Reduction could yield amine derivatives .
- Substitution reactions may modify the phenyl or imidazole rings.
Scientific Research Applications
- Psychedelic Research :
- DMT-2C-T-7 is investigated for its psychedelic effects, similar to other 2C-T compounds.
- Researchers study its impact on serotonin receptors and its potential therapeutic applications.
- Chemical Biology :
- DMT-2C-T-7 serves as a tool compound to explore receptor interactions and neuronal pathways.
- It aids in understanding the structure-activity relationships of phenethylamines.
- Medicinal Chemistry :
- Limited studies suggest potential applications in mental health disorders.
- safety and efficacy remain uncertain.
- Industry :
- DMT-2C-T-7 lacks significant industrial use due to regulatory restrictions.
Mechanism of Action
- Serotonin Receptors :
- DMT-2C-T-7 likely interacts with serotonin receptors (e.g., 5-HT2A, 5-HT2C).
- Activation of these receptors leads to altered perception, mood, and cognition.
- Neuronal Pathways :
- Activation of the serotonergic system affects neural circuits involved in consciousness and sensory processing.
Comparison with Similar Compounds
- Similar Compounds :
- DMT-2C-T-7 shares structural features with other 2C-T compounds (e.g., 2C-T-2, 2C-T-7).
- Its unique imidazole ring distinguishes it from other phenethylamines.
- Further research is needed to explore its distinct properties.
Remember that DMT-2C-T-7 is subject to legal restrictions in many countries, and its use should be approached cautiously. Always consult scientific literature and follow ethical guidelines when researching or handling such compounds.
Shulgin, A. T., & Shulgin, A. (1997). : : Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation . Transform Press. : Nichols, D. E. (2004). Hallucinogens . Pharmacology & Therapeutics, 101(2), 131–181. : Erowid. (n.d.). **2C-T-7
Properties
Molecular Formula |
C28H28N4O4S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H28N4O4S/c1-31(2)20-12-10-19(11-13-20)16-24-27(34)32(21-8-6-5-7-9-21)28(30-24)37-18-26(33)29-23-17-22(35-3)14-15-25(23)36-4/h5-17H,18H2,1-4H3,(H,29,33)/b24-16+ |
InChI Key |
PJQLCSZWGWXDSO-LFVJCYFKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B11089919.png)
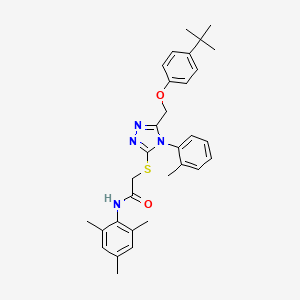
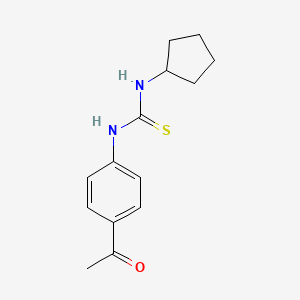
![3-[(4-Aminophenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11089928.png)

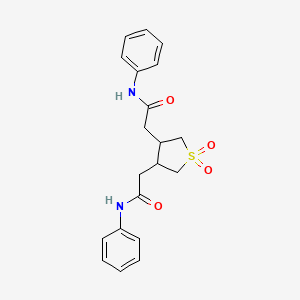
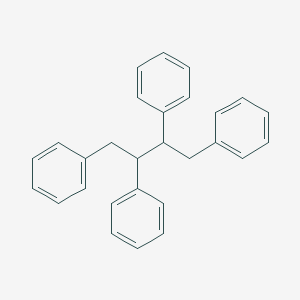
![ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11089947.png)
![(3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11089964.png)
![5-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol](/img/structure/B11089967.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11089978.png)
![5-chloro-2-{5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11089988.png)
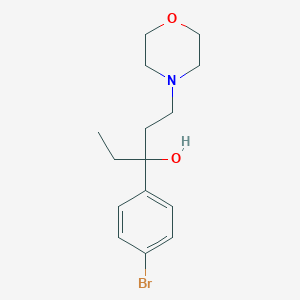
![7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B11090007.png)
